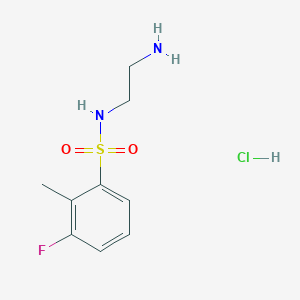![molecular formula C13H12N2O3 B13527084 methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate](/img/structure/B13527084.png)
methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate is a compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further synthetic steps to obtain the target compound . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Methyl 3-[(4-carboxy-1H-imidazol-1-yl)methyl]benzoate.
Reduction: Methyl 3-[(4-hydroxymethyl-1H-imidazol-1-yl)methyl]benzoate.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions with aromatic systems . These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(1H-imidazol-1-yl)benzoate
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
- 1-(3-Amino-5-trifluoromethylphenyl)-4-methylimidazole
Uniqueness
Methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate is unique due to the presence of the formyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C13H12N2O3 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
methyl 3-[(4-formylimidazol-1-yl)methyl]benzoate |
InChI |
InChI=1S/C13H12N2O3/c1-18-13(17)11-4-2-3-10(5-11)6-15-7-12(8-16)14-9-15/h2-5,7-9H,6H2,1H3 |
Clé InChI |
GBGCUIXMMCIZCV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)CN2C=C(N=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13527027.png)




![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine](/img/structure/B13527051.png)






